N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-cyclohexylpropanamide
Description
This compound features a pyrazolo[3,4-d]pyrimidine core substituted with an azepan-1-yl group at position 4 and a 3-cyclohexylpropanamide moiety linked via an ethyl chain at position 1. The azepan (7-membered ring) and cyclohexyl groups likely enhance lipophilicity and modulate receptor binding compared to smaller substituents.
Properties
IUPAC Name |
N-[2-[4-(azepan-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-3-cyclohexylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N6O/c29-20(11-10-18-8-4-3-5-9-18)23-12-15-28-22-19(16-26-28)21(24-17-25-22)27-13-6-1-2-7-14-27/h16-18H,1-15H2,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLFSDXJANUXKGL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C2=NC=NC3=C2C=NN3CCNC(=O)CCC4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-cyclohexylpropanamide typically starts with constructing the pyrazolopyrimidine core. Key steps include:
Formation of pyrazolo[3,4-d]pyrimidine: : Begins with cyclization of a substituted hydrazine and a nitrile derivative under acidic conditions.
Incorporation of the azepane ring: : Using nucleophilic substitution reactions, the azepane group is introduced.
Attaching the propanamide side chain: : Through acylation reactions, typically using acyl chlorides in the presence of base.
Industrial Production Methods
Scaling up to industrial production often involves optimizing reaction conditions:
Catalysts: : Employing heterogeneous or homogeneous catalysts to enhance yield.
Solvent Systems: : Solvents like toluene or DCM aid in maintaining solubility and reaction kinetics.
Purification: : Techniques like crystallization or chromatography ensure purity and removal of by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Generally stable but under harsh conditions, can undergo oxidative degradation.
Reduction: : Can reduce the pyrazolopyrimidine ring under hydrogenation.
Substitution: : Halogenation or alkylation reactions on the azepane ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate or similar oxidizing agents.
Reduction: : Hydrogen gas with palladium on carbon as a catalyst.
Substitution: : Use of alkyl halides or acyl halides under basic conditions.
Major Products Formed
Oxidation: : Yields various oxo-derivatives.
Reduction: : Leads to hydrogenated derivatives.
Substitution: : Results in alkylated or acylated products.
Scientific Research Applications
Chemistry
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-cyclohexylpropanamide is studied for its reactivity and utility as an intermediate in complex organic syntheses.
Biology and Medicine
Antiviral and Anticancer Research: : Exhibits activity against certain viral strains and cancer cell lines, making it a candidate for drug development.
Pharmacological Studies: : Investigates its role as an enzyme inhibitor or receptor agonist/antagonist.
Industry
Pharmaceutical Development: : As a lead compound or scaffold for drug discovery.
Mechanism of Action
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-cyclohexylpropanamide exerts its effects by interacting with specific molecular targets:
Binding to enzymes or receptors: : Alters their activity, leading to therapeutic effects.
Pathways involved: : May modulate signaling pathways relevant to disease states.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
- Core Modifications : The target compound shares the pyrazolo[3,4-d]pyrimidine core with all analogs but differs in substituents. The azepan-1-yl group provides conformational flexibility compared to smaller rings (e.g., pyrrolidine in CAS 1415926-86-1 ).
- Synthetic Complexity : Suzuki-Miyaura coupling (e.g., ) and Vilsmeier–Haack reactions () are common for introducing aryl/heteroaryl groups. The target compound’s synthesis likely requires multi-step functionalization of the pyrazolo[3,4-d]pyrimidine core.
Pharmacological and Physicochemical Comparisons
Table 2: Pharmacological and Physical Properties
Key Observations :
- Lipophilicity : The cyclohexyl and azepan groups in the target compound likely improve membrane permeability compared to phenyl or sulfonamide derivatives (e.g., ).
- Bioactivity : Fluorinated analogs (e.g., ) show kinase inhibition, suggesting the target compound may target similar pathways. Chromen-2-yl derivatives () exhibit enhanced potency due to planar aromatic systems.
- Solubility : Maleate salt formation () or hydrophilic substituents (e.g., sulfonamide in ) address solubility challenges common to pyrazolo[3,4-d]pyrimidines.
Biological Activity
N-{2-[4-(azepan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-3-cyclohexylpropanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a unique structure that includes a pyrazolo-pyrimidine moiety fused with an azepan group. The chemical formula is with a molecular weight of approximately 346.45 g/mol. Its structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 346.45 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
The primary mechanism of action for this compound appears to involve its interaction with Cyclin-dependent kinase 2 (CDK2) , which plays a critical role in cell cycle regulation. By inhibiting CDK2, the compound may induce cell cycle arrest in cancer cells, providing a potential therapeutic pathway for cancer treatment.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that the compound effectively inhibits the proliferation of various cancer cell lines, including:
- Breast Cancer Cells (MCF-7)
- Lung Cancer Cells (A549)
- Colorectal Cancer Cells (HT29)
The compound's efficacy is attributed to its ability to modulate key signaling pathways involved in tumor growth and survival.
Enzyme Inhibition
In addition to its anticancer effects, this compound has demonstrated inhibitory activity against several enzymes involved in metabolic pathways. Notably, it has been shown to inhibit:
- Phosphoinositide 3-kinase (PI3K)
- mTOR pathways
These pathways are crucial for cellular growth and metabolism, making the compound a candidate for further exploration in metabolic disorders.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of this compound:
- In Vivo Efficacy : A study published in Cancer Research demonstrated that administration of this compound significantly reduced tumor size in xenograft models of breast cancer.
- Toxicity Assessment : Toxicological evaluations indicate that the compound exhibits low toxicity in animal models at therapeutic doses, suggesting a favorable safety profile for potential clinical applications.
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications to the azepan ring can enhance binding affinity and selectivity towards CDK2, providing avenues for developing more potent analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
